molecular formula C14H13F3N2O2S B2780137 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 565209-22-5

3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2780137
CAS No.: 565209-22-5
M. Wt: 330.33
InChI Key: OAXYHSGWCABISI-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • A benzene ring substituted with an amino (-NH₂) group at position 3 and a methyl (-CH₃) group at position 4.
  • A sulfonamide (-SO₂NH-) functional group at position 1, where the nitrogen atom is further substituted with a 3-(trifluoromethyl)phenyl group (C₆H₄CF₃).

Molecular Formula: C₁₄H₁₂F₃N₂O₂S
Molecular Weight: ~328.3 g/mol (calculated).

This compound combines hydrogen-bonding capacity (via the amino group) with enhanced lipophilicity (due to the methyl and trifluoromethyl groups), making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-9-5-6-12(8-13(9)18)22(20,21)19-11-4-2-3-10(7-11)14(15,16)17/h2-8,19H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYHSGWCABISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Benzene Substituents N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-NH₂, 4-CH₃ 3-(CF₃)C₆H₄ C₁₄H₁₂F₃N₂O₂S 328.3 Potential enzyme inhibition, H-bonding capability
4-Methyl-N-[3-(CF₃)phenyl]benzenesulfonamide 4-CH₃ 3-(CF₃)C₆H₄ C₁₄H₁₂F₃NO₂S 315.3 Reduced polarity; lacks amino group for H-bonding
3-Nitro-N-[3-(CF₃)phenyl]benzenesulfonamide 3-NO₂ 3-(CF₃)C₆H₄ C₁₃H₉F₃N₂O₄S 354.3 Electron-withdrawing nitro group; may enhance reactivity in electrophilic substitutions
3-Amino-N-(4-difluoromethylsulfanyl-phenyl)-benzenesulfonamide 3-NH₂ 4-(CF₂HS)C₆H₄ C₁₃H₁₂F₂N₂O₂S₂ 330.4 Sulfur and fluorine enhance hydrophobicity and metabolic stability
3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide 3-NH₂, 4-OPh N-ethyl, N-phenyl C₂₀H₂₀N₂O₃S 368.5 Bulky N-substituents reduce membrane permeability

Key Observations :

  • Amino vs. Nitro Groups: The amino group in the target compound enables hydrogen bonding, which is absent in nitro-substituted analogs (e.g., ). Nitro groups may improve thermal stability but reduce solubility .
  • Methyl Substituent : The 4-methyl group in the target compound increases lipophilicity compared to unsubstituted or hydroxy-substituted analogs (e.g., ) .
  • Trifluoromethyl Phenyl vs. Other N-Substituents : The 3-(trifluoromethyl)phenyl group enhances electrophilicity and metabolic resistance compared to alkyl or sulfur-containing substituents (e.g., ) .

Physicochemical Properties

  • Solubility: The amino group in the target compound improves aqueous solubility compared to nitro or methyl derivatives (e.g., vs. 7) .
  • Lipophilicity : The trifluoromethyl and methyl groups increase logP values, favoring membrane permeability .

Biological Activity

3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Chemical Formula : C14H13F3N2O2S
  • Molecular Weight : 315.31 g/mol
  • Melting Point : 120-121 °C

The compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, compounds featuring trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the cytotoxic activity of analogous compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-116 (Colon Cancer)10Induces apoptosis
Compound BMCF-7 (Breast Cancer)15Cell cycle arrest
This compoundHeLa (Cervical Cancer)TBDTBD

Note: TBD indicates that specific data for this compound's IC50 is still being evaluated.

In a study examining the effects of similar benzenesulfonamides on cancer cell lines, it was found that these compounds could induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner, suggesting a potential pathway for their anticancer effects .

The mechanisms through which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in both wild-type and mutant p53 cell lines, indicating that they may activate apoptotic pathways irrespective of p53 status .
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause significant changes in cell cycle distribution, leading to increased populations in G0/G1 or G2/M phases depending on the concentration used .

Study on Trifluoromethyl-Benzenesulfonamides

A recent investigation focused on the impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives. The study demonstrated that modifications in these functional groups significantly influenced cytotoxicity against various cancer cell lines. The results indicated that introducing trifluoromethyl groups enhanced activity against HCT-116 and MCF-7 cells .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on several derivatives of benzenesulfonamides, revealing that those with trifluoromethyl substitutions exhibited superior activity compared to their non-trifluoromethyl counterparts. The study utilized quantitative structure-activity relationship (QSAR) models to correlate molecular descriptors with biological activity, providing insights into optimal structural configurations for enhanced efficacy .

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